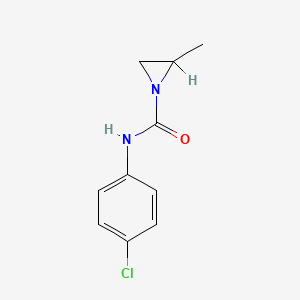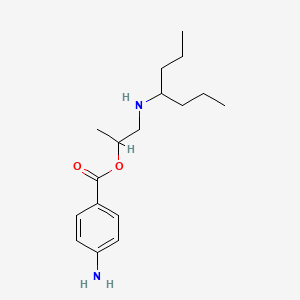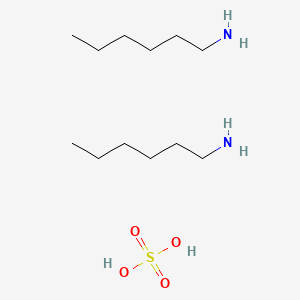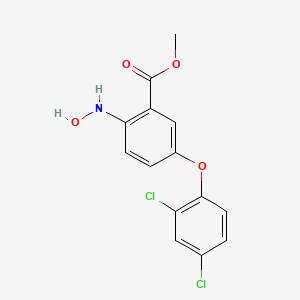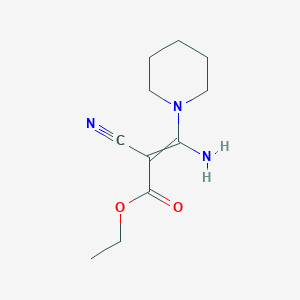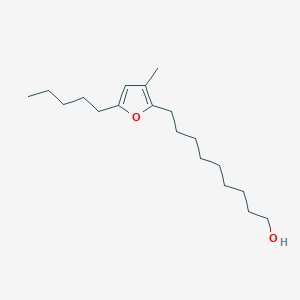
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL is a compound belonging to the class of furan fatty acids. These compounds are known for their unique structure, which includes a furan ring attached to a fatty acid chain. Furan fatty acids are valued for their radical scavenging and antioxidative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL involves several steps. One common method includes the extraction of lipids from natural sources, followed by fractionation using countercurrent chromatography, silver ion chromatography, and silica gel column chromatography . The resulting mixture is then analyzed and purified using NMR techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources such as latex, followed by similar chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan ring or the fatty acid chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted furan fatty acids .
Applications De Recherche Scientifique
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL has several scientific research applications:
Chemistry: Used as a model compound to study the properties of furan fatty acids.
Biology: Investigated for its antioxidative properties and potential biological activities.
Medicine: Explored for its potential therapeutic effects due to its radical scavenging properties.
Industry: Utilized in the development of antioxidative agents and other industrial applications.
Mécanisme D'action
The mechanism of action of 9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL involves its ability to scavenge free radicals. The furan ring plays a crucial role in this process, interacting with free radicals and neutralizing them. This compound targets various molecular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- E-9-(3-Methyl-5-pentylfuran-2-yl)non-8-enoic acid
- E-9-(3-Methyl-5-pent-1-enylfuran-2-yl)nonanoic acid
Uniqueness
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL is unique due to its specific structure, which includes a furan ring and a nonan-1-OL chain. This structure imparts distinct radical scavenging properties, making it valuable in various applications .
Propriétés
Numéro CAS |
76859-10-4 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol |
InChI |
InChI=1S/C19H34O2/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16,20H,3-15H2,1-2H3 |
Clé InChI |
MIRYRIPCPFOHJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(O1)CCCCCCCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


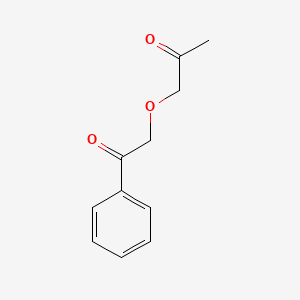
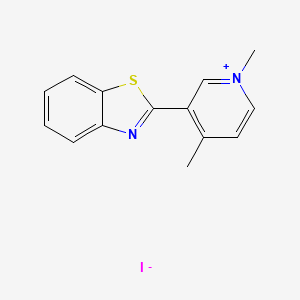
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)

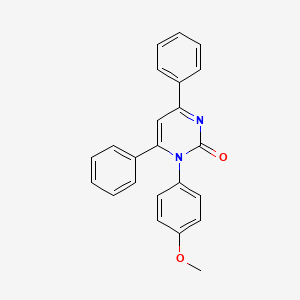
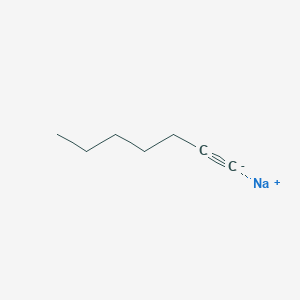
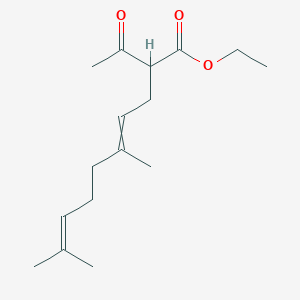
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
